3-Hydroxyadamantane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxyadamantane-1-carboxylic acid involves several chemical reactions, including the nitroxylation of adamantan-1-ylmethanols followed by reduction processes. These methods have been developed to yield (3-hydroxyadamantan-1-yl)-methanols, demonstrating a pathway to access substituted adamantane-1-carboxylic acids with high yields under mild conditions (Ivleva, Pogulyaiko, & Klimochkin, 2018).
Molecular Structure Analysis
The molecular structure of 3-Hydroxyadamantane-1-carboxylic acid has been elucidated through crystal structure analysis, revealing extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups. This structuring contributes to its chemical stability and reactivity (Rath, Gu, & Murray, 1997).
Chemical Reactions and Properties
Reactions of 3-Hydroxyadamantane-1-carboxylic acid with carboxylic acid chlorides result in the formation of 1-acyl-3-chloroadmantanes, illustrating its reactivity towards acylation and potential for derivatization into various organic compounds. These reactions provide synthetic routes to alkyl (aryl) ketones containing a 3-chloroadamantan-1-yl group, showcasing its versatility in organic synthesis (Mokhov, Butov, & Saad, 2018).
Physical Properties Analysis
The physical properties of 3-Hydroxyadamantane-1-carboxylic acid, such as solubility and crystallinity, are influenced by its molecular structure. The presence of hydrogen bonding plays a significant role in its solubility in various solvents, impacting its application in different chemical processes (Yang & Wang, 2011).
Chemical Properties Analysis
The chemical properties of 3-Hydroxyadamantane-1-carboxylic acid, including acidity and reactivity, are markedly influenced by its adamantane backbone and functional groups. Studies on the acidity of similar adamantane derivatives provide insights into the influence of structural features on the compound's chemical behavior, aiding in the prediction and optimization of its reactivity in various chemical environments (Wiberg, 2002).
Scientific Research Applications
Photophysics of 3-Hydroxyadamantane-1-carboxylic acid Derivatives : The carboxylic group in 3-hydroxy-picolinic acid influences photophysics through proton transmission between the oxygen and nitrogen atoms (Rode & Sobolewski, 2012).
Radical Detection : 3-CCA (3-Carboxy-coumarin) is effective in detecting hydroxyl radicals, enabling real-time measurement of radical generation kinetics (Manevich, Held, & Biaglow, 1997).
Synthesis of Key Intermediates in Medicinal Chemistry : A practical method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in saxagliptin for treating type 2 diabetes mellitus, was developed with an overall 51% yield (Wang et al., 2018).
Mitochondrial Toxicity Studies : Adamantane carboxylic acids demonstrate mitochondrial toxicity consistent with oil sands-derived naphthenic acids, aiding in understanding toxic mechanisms (Rundle et al., 2021).
Potential Bioisosteres for Anti-inflammatory Drugs : Oxetan-3-ol and thietan-3-ol are promising as potential bioisosteres of the carboxylic acid moiety in anti-inflammatory drugs and cyclooxygenase inhibitors (Lassalas et al., 2017).
Solubility Studies : 3-carboxy-3-hydroxypentanedioic acid's solubility varies in different solvents, providing important data for chemical processes (Yang & Wang, 2011).
Preparation of Fluoroadamantane Derivatives : A study presented a method for synthesizing bridgehead fluorinated adamantylamines and acids for potential use in medicinal therapeutics (Jasys et al., 2000).
C(sp3)–H Activation of Carboxylic Acids : Novel strategies and tools for direct C(sp3)-H activation of aliphatic carboxylic acids have been developed, enabling various transformations (Uttry & van Gemmeren, 2019).
Synthesis of (3-Hydroxyadamantan-1-yl)methanols : A convenient method for synthesizing these compounds by nitroxylation of adamantan-1-ylmethanols has been developed (Ivleva, Pogulyaiko, & Klimochkin, 2018).
Crystal Structure Studies : The crystal structures of 1-acetyl-3-hydroxyadamantane and 3-hydroxyadamantane-1-carboxylic acid reveal extensive hydrogen bonding, providing insights into their chemical behavior (Rath, Gu, & Murray, 1997).
Safety And Hazards
3-Hydroxyadamantane-1-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
3-hydroxyadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMAWPEZKYJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371418 | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyadamantane-1-carboxylic acid | |
CAS RN |
42711-75-1 | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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